molecular formula C17H13Cl2NO2 B288059 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288059
M. Wt: 334.2 g/mol
InChI Key: LSWNYXITEIPWOK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cycloheptatrienone family and has a unique structure that makes it an interesting subject for investigation.

Scientific Research Applications

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-cancer properties. Studies have demonstrated that 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In addition to its anti-cancer properties, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been investigated for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is important for cognitive function and memory.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and regulation. This inhibition can lead to changes in gene expression and cellular processes, ultimately leading to the observed effects of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one on cancer cells and Alzheimer's disease.
Biochemical and Physiological Effects
2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of acetylcholinesterase in the brain, and the inhibition of various kinases and phosphatases. These effects are believed to be responsible for the observed anti-cancer and anti-Alzheimer's disease properties of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for lab experiments is its relative ease of synthesis. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using a variety of methods, and the compound is relatively stable and easy to handle. However, one of the limitations of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its potential toxicity. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to be toxic to certain cell lines at high concentrations, which could limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is in the development of new cancer treatments based on 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. Further studies are needed to fully understand the mechanism of action of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and to identify the specific types of cancer cells that are most responsive to treatment with 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.
Another area of interest is in the development of new treatments for Alzheimer's disease based on 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. Additional studies are needed to determine the optimal dosage and delivery method for 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in order to maximize its effectiveness in the brain.
Finally, further research is needed to fully understand the potential limitations and toxicity of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. Additional studies are needed to determine the maximum safe dosage of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and to identify any potential side effects of long-term use.
Conclusion
2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer and anti-Alzheimer's disease properties, making it a promising candidate for the development of new treatments in these areas. While there are still many unanswered questions about the mechanism of action and potential limitations of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, further research in this area is likely to yield important insights and new treatments.

Synthesis Methods

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde with a ketone in the presence of a base, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. Both methods have been used successfully to synthesize 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, with varying degrees of yield and purity.

properties

Product Name

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(E)-3-(3,5-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-5-3-2-4-14(17(15)22)16(21)7-6-11-8-12(18)10-13(19)9-11/h2-10H,1H3,(H,20,22)/b7-6+

InChI Key

LSWNYXITEIPWOK-VOTSOKGWSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC(=C2)Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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